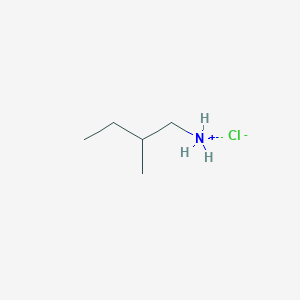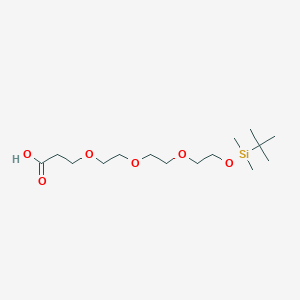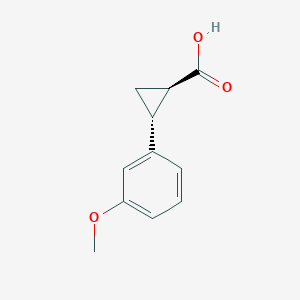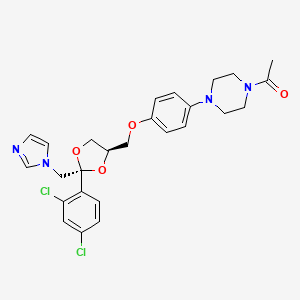
2-Methylbutylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbutylazanium;chloride is an organic compound that belongs to the class of quaternary ammonium compounds. It is characterized by the presence of a positively charged nitrogen atom (azanium) bonded to a 2-methylbutyl group and a chloride anion. This compound is known for its surfactant properties and is widely used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbutylazanium;chloride typically involves the quaternization of 2-methylbutylamine with a suitable alkylating agent, such as methyl chloride. The reaction is carried out in an organic solvent, such as ethanol or acetone, under reflux conditions. The reaction can be represented as follows:
2-Methylbutylamine+Methyl chloride→this compound
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous addition of 2-methylbutylamine and methyl chloride to the reactor, along with a solvent. The reaction mixture is heated to maintain reflux conditions, and the product is isolated by distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylbutylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The chloride anion can be substituted with other nucleophiles, such as hydroxide or acetate ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Sodium hydroxide or sodium acetate can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Corresponding hydroxide or acetate salts.
Applications De Recherche Scientifique
2-Methylbutylazanium;chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies to investigate membrane permeability.
Medicine: Utilized in the formulation of antiseptics and disinfectants.
Industry: Applied in the production of surfactants and detergents.
Mécanisme D'action
The mechanism of action of 2-Methylbutylazanium;chloride involves its interaction with cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of the cell membrane, leading to increased membrane permeability. This interaction disrupts the membrane structure, resulting in cell lysis or increased uptake of other molecules.
Comparaison Avec Des Composés Similaires
- Tetrabutylammonium chloride
- Hexadecyltrimethylammonium chloride
- Benzalkonium chloride
Comparison: 2-Methylbutylazanium;chloride is unique due to its specific alkyl chain length and branching, which confer distinct surfactant properties. Compared to tetrabutylammonium chloride, it has a shorter and branched alkyl chain, resulting in different solubility and surface activity. Hexadecyltrimethylammonium chloride has a much longer alkyl chain, making it more hydrophobic. Benzalkonium chloride, on the other hand, is a mixture of compounds with varying alkyl chain lengths, providing a broad range of antimicrobial activity.
Propriétés
IUPAC Name |
2-methylbutylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N.ClH/c1-3-5(2)4-6;/h5H,3-4,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKKTHZFBOANFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1,1-Dioxo-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholin-3-yl]acetic acid hydrochloride](/img/structure/B8024854.png)




![5-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B8024917.png)

![1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidin-3-amine hydrochloride](/img/structure/B8024926.png)


